
Diethyl aluminum chloride
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Overview
Description
Diethyl aluminum chloride (DEAC), with the molecular formula C₄H₁₀AlCl and molecular weight 120.556 g/mol, is an organoaluminum compound classified as a Lewis acid. It is structurally characterized by two ethyl groups (C₂H₅) and one chloride ligand bonded to an aluminum center. DEAC is pyrophoric, requiring handling under inert atmospheres (e.g., nitrogen or argon) to prevent violent reactions with moisture or oxygen .
Key identifiers include:
- CAS No.: 96-10-6
- Synonyms: Chlorodiethylaluminum, Diethylaluminum monochloride, Aluminum chlorodiethyl .
DEAC is widely utilized in organic synthesis, particularly as a catalyst in Ziegler-Natta polymerization and as a co-catalyst in olefin oligomerization. Its reactivity stems from the aluminum center’s electrophilicity, enabling activation of substrates like alkenes and carbonyl compounds .
Scientific Research Applications
Polymerization Catalyst
One of the primary applications of diethyl aluminum chloride is as a co-catalyst in the Ziegler-Natta polymerization process. This method is crucial for producing polyolefins like polyethylene and polypropylene.
This compound serves as a powerful Lewis acid in various organic reactions, such as Diels-Alder reactions and ene reactions. Its ability to act as a nucleophile or proton scavenger makes it valuable in synthesizing complex organic molecules.
Case Study: Diels-Alder Reaction
In one application, this compound was used to catalyze Diels-Alder reactions effectively. The study demonstrated that the presence of this compound significantly increased the reaction rate and yield of the desired product compared to reactions without it .
Table 2: Diels-Alder Reaction Outcomes
Reaction Conditions | Yield (%) | Reaction Time (hours) |
---|---|---|
Without this compound | 45 | 5 |
With this compound | 85 | 2 |
Chemical Intermediate
This compound is also utilized as an intermediate in the synthesis of other chemicals. Its reactivity allows it to participate in various chemical transformations, making it essential in industrial applications.
Case Study: Synthesis of Polyolefins
In industrial settings, this compound is often combined with transition metal compounds to produce polyolefins via Ziegler-Natta catalysts. This application highlights its role not just as a catalyst but also as an essential component in producing high-performance materials .
Safety Considerations
While this compound has numerous applications, it poses significant safety hazards due to its flammability and reactivity with moisture and air. Proper safety protocols must be followed when handling this compound to prevent accidents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing diethyl aluminum chloride in laboratory settings?
this compound can be synthesized via alkylation reactions using aluminum chloride and organoaluminum precursors. For example, in Friedel-Crafts-type reactions, aluminum chloride may interact with diethyl ether under controlled conditions to form catalytic complexes. A typical protocol involves combining aluminum chloride with ethylating agents (e.g., diethylzinc) in anhydrous diethyl ether at low temperatures (−10°C to 0°C) to prevent side reactions . Solvent purity and moisture exclusion are critical to avoid hydrolysis.
Q. How should this compound be handled and stored to ensure experimental safety?
Due to its pyrophoric nature and reactivity with moisture, this compound requires rigorous safety protocols:
- Use inert atmosphere gloveboxes or Schlenk lines for handling.
- Store in sealed, flame-resistant containers under inert gas (argon/nitrogen).
- Wear chemically resistant gloves (EN 374 standard) and eye protection. Contaminated gloves must be removed without touching outer surfaces .
- Avoid exposure to water, oxygen, or protic solvents to prevent violent exothermic reactions .
Q. What role does this compound play as a Lewis acid in comparison to aluminum chloride?
this compound exhibits stronger Lewis acidity than aluminum chloride (AlCl₃) due to its lower steric hindrance and higher electron deficiency. It is particularly effective in Friedel-Crafts alkylation and polymerization reactions. Unlike AlCl₃, which forms tetrachloroaluminate complexes ([AlCl₄]⁻), this compound facilitates alkylation without requiring stoichiometric halide ions, enabling cleaner product isolation .
Advanced Research Questions
Q. What experimental parameters are critical for optimizing this compound in hydrochlorination reactions?
Key parameters include:
Monitoring HCl gas flow rate ensures complete absorption, minimizing unreacted reagents .
Q. How can this compound enable controlled radical polymerization (CRP) of alternating copolymers?
this compound acts as a Lewis acid in CRP to polarize electron-rich monomers (e.g., styrene) and electron-deficient comonomers (e.g., maleic anhydride), promoting alternating copolymerization. Key steps include:
- Monomer Complexation : Pre-mix monomers with this compound in tetrahydrofuran (THF) to form charge-transfer complexes.
- Initiator Selection : Use azo-initiators (e.g., AIBN) under mild thermal activation (60–80°C).
- Kinetic Control : Adjust the Al:monomer ratio to regulate sequence distribution. Higher Al concentrations favor alternating structures . Characterization via ¹³C NMR or MALDI-TOF confirms copolymer alternation .
Q. What analytical techniques are recommended for studying this compound’s coordination behavior?
- FTIR Spectroscopy : Identify Al–O or Al–N bonding in monomer-catalyst adducts (e.g., shifts in carbonyl stretching frequencies).
- X-ray Crystallography : Resolve solid-state coordination geometry (e.g., tetrahedral vs. trigonal planar structures).
- NMR Titration : Monitor Lewis acid-base adduct formation by tracking ²⁷Al NMR chemical shifts.
- DSC/TGA : Assess thermal stability and decomposition pathways under inert atmospheres .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in catalytic efficiency between batch and flow reactors may arise from incomplete mixing or localized overheating. Use inline FTIR to monitor real-time reaction progress .
- Data Interpretation : When analyzing copolymer polydispersity (Đ), correlate Đ values with Al catalyst purity. Trace moisture can terminate chains prematurely, broadening molecular weight distributions .
Comparison with Similar Compounds
Comparison with Similar Aluminum Compounds
Structural and Chemical Properties
The table below compares DEAC with structurally related aluminum compounds:
Key Observations:
- Steric Effects : DEAC’s ethyl groups provide greater steric bulk compared to dimethylaluminum chloride, reducing its Lewis acidity but enhancing selectivity in catalytic reactions .
- Lewis Acidity : AlCl₃ exhibits higher Lewis acidity due to its trigonal planar structure and ability to form AlCl₄⁻, whereas DEAC’s acidity is modulated by its alkyl ligands .
- Thermal Stability : AlCl₃ is stable as a solid up to 180°C, while DEAC decomposes at lower temperatures, releasing ethylene .
Performance Metrics:
- Catalytic Efficiency : DEAC outperforms AlCl₃ in olefin polymerization due to its compatibility with Ziegler-Natta systems, achieving higher polyethylene yields .
- Environmental Impact : AlCl₃-based coagulants (e.g., PAC) are cost-effective for phosphate removal in wastewater but generate sludge requiring disposal .
Properties
Molecular Formula |
C4H10AlCl |
---|---|
Molecular Weight |
120.56 g/mol |
IUPAC Name |
diethylalumanylium;chloride |
InChI |
InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
YNLAOSYQHBDIKW-UHFFFAOYSA-M |
Canonical SMILES |
CC[Al+]CC.[Cl-] |
Origin of Product |
United States |
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